molecular formula C15H13NO2 B14558543 N-(2-phenyl-4H-chromen-3-ylidene)hydroxylamine CAS No. 62232-16-0

N-(2-phenyl-4H-chromen-3-ylidene)hydroxylamine

Cat. No.: B14558543
CAS No.: 62232-16-0
M. Wt: 239.27 g/mol
InChI Key: ZZCUIRPWLKILLR-UHFFFAOYSA-N
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Description

N-(2-phenyl-4H-chromen-3-ylidene)hydroxylamine: is a chemical compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Properties

CAS No.

62232-16-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-(2-phenyl-4H-chromen-3-ylidene)hydroxylamine

InChI

InChI=1S/C15H13NO2/c17-16-13-10-12-8-4-5-9-14(12)18-15(13)11-6-2-1-3-7-11/h1-9,15,17H,10H2

InChI Key

ZZCUIRPWLKILLR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC(C1=NO)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenyl-4H-chromen-3-ylidene)hydroxylamine typically involves the condensation of 2-phenyl-4H-chromen-3-one with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenyl-4H-chromen-3-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound to amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

N-(2-phenyl-4H-chromen-3-ylidene)hydroxylamine has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antibacterial and anticancer agent.

    Biological Studies: The compound’s interaction with biological targets, such as enzymes and receptors, has been explored to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules, making it valuable in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-(2-phenyl-4H-chromen-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer properties could be due to its interaction with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

    2-Phenyl-4H-chromen-4-one: This compound shares a similar chromen core structure but lacks the hydroxylamine group.

    N-(2-phenyl-4H-chromen-4-ylidene)hydroxylamine: This compound is structurally similar but differs in the position of the hydroxylamine group. It has shown different biological activities compared to N-(2-phenyl-4H-chromen-3-ylidene)hydroxylamine.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

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